2-(Benzyloxy)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone

Description

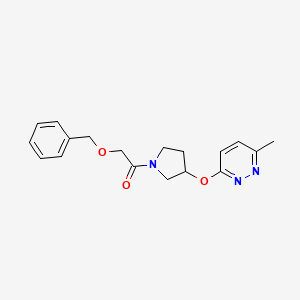

Chemical Structure: This compound features a pyrrolidine ring substituted with a 6-methylpyridazin-3-yloxy group at the 3-position. The pyrrolidine is linked to a benzyloxy-substituted ethanone moiety, resulting in the molecular formula C₁₉H₂₁N₃O₃ and a molecular weight of 339.4 g/mol.

Pyridazine derivatives are often explored for their bioactivity, such as kinase inhibition or agrochemical applications, due to their hydrogen-bonding capabilities and structural rigidity .

Properties

IUPAC Name |

1-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-2-phenylmethoxyethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c1-14-7-8-17(20-19-14)24-16-9-10-21(11-16)18(22)13-23-12-15-5-3-2-4-6-15/h2-8,16H,9-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJCDXKMHOKWRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)COCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Benzyloxy)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A benzyloxy group

- A pyrrolidine ring

- A pyridazine moiety

The molecular formula is , and its molecular weight is approximately 318.38 g/mol. This structure suggests the potential for diverse interactions within biological systems.

Research indicates that compounds similar to this compound may act on various biological targets:

- Receptor Interaction : It has been shown to interact with melanin-concentrating hormone receptor 1 (MCHr1), acting as a potent antagonist. This interaction can inhibit MCH-mediated calcium release, which is significant in weight management and metabolic regulation .

- CNS Exposure : The compound exhibits good plasma and central nervous system (CNS) exposure, indicating its potential for treating conditions such as obesity through oral administration .

Efficacy in Animal Models

In preclinical studies, compounds structurally related to this compound have demonstrated significant efficacy in inducing weight loss in diet-induced obese mice. This suggests a promising role in obesity management and metabolic disorders .

Study 1: MCHr1 Antagonism

A study focused on optimizing high-throughput screening hits against MCHr1 revealed that derivatives of this compound could effectively reduce body weight in animal models when administered orally over extended periods. The findings highlight its potential application in treating obesity-related conditions .

Study 2: Antimicrobial Screening

In a broader screening for antimicrobial activity, compounds with similar structures were evaluated for their effectiveness against gram-positive and gram-negative bacteria. Results indicated that certain derivatives displayed significant antibacterial properties, warranting further investigation into their mechanisms and therapeutic potential .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 318.38 g/mol |

| Target Receptor | MCHr1 |

| Biological Activity | Antagonist |

| Efficacy in Obesity | Significant weight loss |

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between the target compound and structurally related pyridine derivatives from the Catalog of Pyridine Compounds :

Key Observations

This may improve binding specificity in biological targets (e.g., enzymes) . Pyridine derivatives (e.g., compounds 2–4) are more common in synthetic intermediates due to their stability and versatility in functionalization.

Fluorine and TBDMS groups in analogs (e.g., compounds 3–4) enhance metabolic stability and facilitate synthetic manipulation, respectively .

Molecular Weight and Drug-Likeness :

- The target compound (339.4 g/mol) falls within the acceptable range for drug-like molecules (per Lipinski’s rules), whereas TBDMS-containing analogs (e.g., 418.6 g/mol) may face bioavailability challenges.

Research Implications and Limitations

- Biological Activity : While direct data on the target compound’s activity is unavailable, pyridazine derivatives are frequently investigated as kinase inhibitors or herbicides. In contrast, pyridine intermediates (e.g., compound 2) are often precursors in drug synthesis .

- Synthetic Utility : The TBDMS group in compounds 3–4 highlights their role in protecting alcohol functionalities during multi-step syntheses, a strategy less relevant to the target compound’s structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.